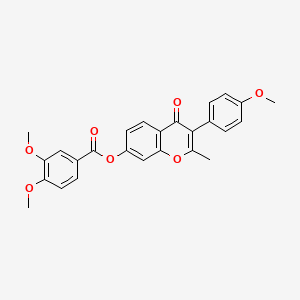

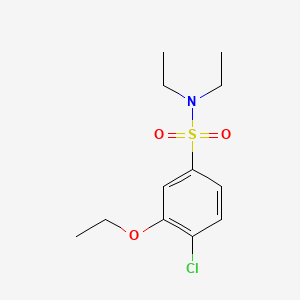

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate" is a chemical entity that belongs to the class of organic compounds known as chromen-4-ones or coumarins. These compounds are characterized by a benzopyranone structure and are known for their diverse biological activities. The presence of methoxy groups and a benzoate ester in the molecule suggests potential for varied chemical reactivity and possible applications in medicinal chemistry.

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves strategies such as cyclization reactions and multicomponent condensations. For instance, a related compound, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, was synthesized through a multicomponent condensation involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method highlights the potential for creating diverse chromen-4-one derivatives through the combination of different starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chromen-4-ones can be elucidated using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of a similar compound, 2-oxo-2H-chromen-4-yl 4-methoxybenzoate, was determined to have the chromen-2-one ring and the 4-methoxybenzoate side chain inclined at a significant dihedral angle, which could influence its reactivity and interactions . The precise geometry and electronic distribution within the molecule can be further understood through theoretical calculations, such as density functional theory (DFT) .

Chemical Reactions Analysis

Chromen-4-ones can participate in various chemical reactions due to their reactive carbonyl group and the presence of substituents that can influence their electronic properties. The reactivity can be predicted by computing global and local reactivity descriptors, which identify reactive sites within the molecule . Additionally, the presence of methoxy groups can lead to reactions such as demethylation or participate in nucleophilic substitutions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-ones are influenced by their molecular structure. For instance, the presence of hydrogen bonds, π-π stacking interactions, and C=O...π interactions can affect the compound's solubility, melting point, and crystal packing . The electronic properties, such as frontier orbitals and band gap energies, can be indicative of the compound's potential as a nonlinear optical (NLO) material . The molecular electrostatic potential (MEP) analysis provides insight into the charge distribution, which is crucial for understanding the molecule's behavior in biological systems or as a ligand in coordination chemistry.

Scientific Research Applications

Synthesis and Complex Formation

- Synthesis and Structure of Pyrazole Ligands and Complexes : The compound was involved in forming highly substituted pyrazoles, which were further used to create complexes with platinum(II) and palladium(II) metal ions. These complexes were analyzed using X-ray crystallography, IR, 1H NMR, FAB MS spectral analysis, elemental analysis, and Kurnakov tests, showcasing potential applications in coordination chemistry and material science (Budzisz, Małecka & Nawrot, 2004).

Antiviral and Antibacterial Properties

- Potential Antiviral Agents : A study proposed a method for synthesizing analogs of this compound with significant antiviral properties against influenza A (H1N1) and Coxsackie B3 viruses. This points to potential applications in developing antiviral medications (Shcherbakov et al., 2020).

- Antibacterial Effects : Research focused on synthesizing derivatives of 4-hydroxy-chromen-2-one and studying their antibacterial activity. These compounds demonstrated high levels of bacteriostatic and bactericidal activity, indicating potential uses in antibiotic development (Behrami & Dobroshi, 2019).

Catalytic and Reaction Studies

- Organic Synthesis and Catalysis : Studies on the compound's reactions with amines revealed novel classes of cyclic phosphonic analogues of chromone. This research is significant for organic synthesis and catalysis, exploring new pathways and reactions (Elż & Slawomir, 1999).

Anti-Cancer Properties

- Cytotoxic Flavonol Glycosides : A study isolating new compounds from Triplaris cumingiana included derivatives of this chemical. These compounds were tested for cytotoxic activities against various human cancer cell lines, indicating their potential in cancer research (Hussein et al., 2005).

Eco-Friendly Synthesis

- Green Chemistry Applications : Research on eco-friendly synthesis methods for creating derivatives of this compound using grinding techniques highlights its relevance in sustainable chemistry. The synthesized compounds were evaluated for anticancer activity, emphasizing its role in green and efficient organic chemical methodologies (Abdel-Aziem et al., 2020).

properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c1-15-24(16-5-8-18(29-2)9-6-16)25(27)20-11-10-19(14-22(20)32-15)33-26(28)17-7-12-21(30-3)23(13-17)31-4/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTXYAPJQMVTOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

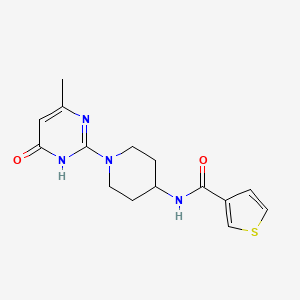

![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)

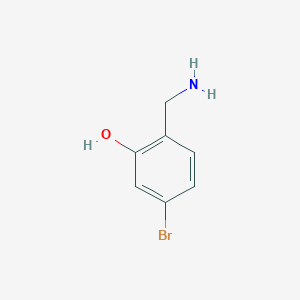

![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)

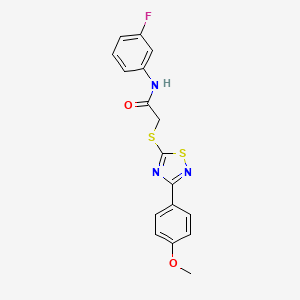

![2-(4-ethoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3012897.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3012903.png)

![4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane](/img/structure/B3012908.png)